Product packaging for Ranatensin R(Cat. No.:CAS No. 70572-93-9)

Ranatensin R

Cat. No.: B1591702
CAS No.: 70572-93-9
M. Wt: 2052.3 g/mol
InChI Key: JTDJTGMTSFEWAF-XCOGVABJSA-N
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Description

Overview of Amphibian Skin Peptides as a Source of Bioactive Molecules

Amphibian skin is a remarkable and rich source of a wide array of biologically active molecules. cabidigitallibrary.orgmdpi.comresearchgate.net These secretions are a crucial part of the amphibian's defense mechanism against predators and microbial invasion in their diverse habitats. cabidigitallibrary.org The complex chemical cocktail found in the skin includes alkaloids, biogenic amines, steroids, and a vast number of peptides and proteins. mdpi.comresearchgate.net These peptides often exhibit potent and specific biological activities, such as antimicrobial, antiviral, antifungal, and antitumor effects. cabidigitallibrary.orgresearchgate.net

The skin of frogs and toads, particularly from the Hylidae and Ranidae families, is a well-known reservoir for these bioactive peptides. nih.gov These peptides are typically cationic, rich in hydrophobic amino acids, and can adopt an amphipathic α-helical structure, which is often associated with their biological function. mdpi.com The study of these molecules has significant therapeutic potential, offering templates for the development of new drugs for various diseases. researchgate.netfrontiersin.org

Historical Perspective on the Discovery and Nomenclature of Ranatensin (B1678805) Family Peptides

The discovery of the ranatensin family of peptides is rooted in the broader exploration of amphibian skin for novel bioactive compounds. The first peptide in the related bombesin (B8815690) family, bombesin itself, was isolated from the skin of the frog Bombina bombina. pnas.org This discovery paved the way for the identification of similar peptides in other frog species.

Ranatensin was first isolated from the skin of the frog Rana pipiens. pnas.orgmedchemexpress.com Subsequent research led to the identification of a family of related peptides in vertebrates. pnas.org A significant finding was the discovery of a ranatensin-like peptide in the porcine spinal cord, which was named neuromedin B (NMB). pnas.org This established that these amphibian peptides had mammalian counterparts.

The nomenclature of this peptide family is based on their structural similarities, particularly in their C-terminal regions. pnas.org Bombesin-like peptides are generally categorized into three subfamilies: the bombesins, the ranatensins/litorins, and the phyllolitorins. nih.govsemanticscholar.org The ranatensin subfamily is characterized by the C-terminal amino acid sequence -Gly-His-Phe-Met-NH2. nih.govmdpi.com

Current Research Landscape and Gaps Pertaining to Ranatensin R

The current research landscape for bombesin-related peptides, including the ranatensin family, is active, with studies focusing on the discovery of new peptides from various amphibian species and characterizing their pharmacological effects. nih.govmdpi.comresearchgate.net Research often involves molecular cloning to determine the precursor structures of these peptides and in vitro assays to understand their biological activities, such as smooth muscle contraction. nih.govmdpi.com

A significant gap in the provided literature is the lack of specific information on "this compound." While there is a wealth of data on the ranatensin family, its mammalian homolog neuromedin B, and various newly isolated ranatensins, "this compound" is not specifically described. This suggests that either it is not a widely studied compound or the designation is not standard. Future research would be needed to isolate, structurally characterize, and determine the specific biological activities of a peptide explicitly named this compound to understand its unique properties and potential therapeutic applications.

Scope and Objectives of the Academic Research Review

The scope of this academic research review is to provide a comprehensive overview of the chemical compound this compound within the context of biologically active peptides derived from amphibian skin. The primary objectives are to:

Summarize the role of amphibian skin as a source of bioactive molecules.

Detail the historical discovery and naming conventions of the ranatensin family of peptides.

Elucidate the specific significance of this compound within its subfamily, based on available scientific literature.

Identify the current state of research and existing gaps in knowledge concerning this compound.

This review will strictly adhere to the provided outline and will not include information outside of these defined sections and subsections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C90H134N30O24S B1591702 Ranatensin R CAS No. 70572-93-9

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H134N30O24S/c1-43(2)31-60(113-74(130)44(3)107-88(144)72(47(6)123)120-86(142)66(37-69(94)127)114-76(132)54(91)41-121)81(137)111-57(19-13-28-101-89(96)97)77(133)110-58(20-14-29-102-90(98)99)78(134)115-62(33-49-21-23-52(124)24-22-49)83(139)118-65(36-68(93)126)85(141)112-59(25-26-67(92)125)79(135)117-63(34-50-38-103-55-18-12-11-17-53(50)55)80(136)106-45(4)75(131)119-71(46(5)122)87(143)104-40-70(128)108-64(35-51-39-100-42-105-51)84(140)116-61(32-48-15-9-8-10-16-48)82(138)109-56(73(95)129)27-30-145-7/h8-12,15-18,21-24,38-39,42-47,54,56-66,71-72,103,121-124H,13-14,19-20,25-37,40-41,91H2,1-7H3,(H2,92,125)(H2,93,126)(H2,94,127)(H2,95,129)(H,100,105)(H,104,143)(H,106,136)(H,107,144)(H,108,128)(H,109,138)(H,110,133)(H,111,137)(H,112,141)(H,113,130)(H,114,132)(H,115,134)(H,116,140)(H,117,135)(H,118,139)(H,119,131)(H,120,142)(H4,96,97,101)(H4,98,99,102)/t44-,45-,46+,47+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDJTGMTSFEWAF-XCOGVABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H134N30O24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220853
Record name Ranatensin R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2052.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70572-93-9
Record name Ranatensin R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070572939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranatensin R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Discovery, Isolation, and Early Characterization Methodologies of Ranatensin R

Methodologies for Extraction and Primary Isolation from Biological Sources (e.g., Rana pipiens skin)

The initial step in studying Ranatensin (B1678805) R involves its extraction from the skin of amphibians. Ranatensin was originally isolated from the northern leopard frog, Rana pipiens, while the specific analogue Ranatensin-R was found in the Korean wrinkled frog, Rana rugosa. novoprolabs.comnih.govmdpi.com The general procedure for extracting peptides from frog skin involves separating the skin from the animal and subjecting it to a solvent extraction process.

Commonly, this involves soaking the skin samples in solutions like methanol (B129727) or ethanol (B145695). e-fas.org Another approach is the use of an acidic extraction medium to preserve peptide integrity and improve yield. The skin secretions can be collected and then acidified, often with trifluoroacetic acid (TFA), which helps to inhibit protease activity and prepare the sample for subsequent purification steps. e-fas.orgnih.gov The crude extract, containing a complex mixture of numerous peptides and other biomolecules, is then concentrated before further purification.

Method Description Source/Target Reference
Solvent ExtractionSoaking of amphibian skin in methanol or ethanol to extract a broad range of compounds.Frog Skin Peptides e-fas.org
Acidic ExtractionUse of acidified solutions (e.g., with trifluoroacetic acid) to collect skin secretions, which inhibits degradation by endogenous proteases.Biologically Active Peptides nih.gov
Tissue HomogenizationMechanical disruption of the skin tissue in a buffer to release cellular contents, including peptides.Ranatensin-like Peptides pnas.org

Chromatographic Techniques Employed for Purification (e.g., Reverse-Phase HPLC)

Following initial extraction, the purification of Ranatensin R from the crude mixture is a multi-step process heavily reliant on chromatographic techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the principal method used for purifying peptides like this compound. nih.gov

This technique separates molecules based on their hydrophobicity. The crude extract is passed through a column packed with a nonpolar stationary phase (such as C18 or C4 silica). nih.gov A gradient of an organic solvent, typically acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the bound peptides. nih.goveurogentec.com Less hydrophobic molecules elute first, while more hydrophobic ones, like many peptides, are retained longer.

The process often requires several sequential rounds of HPLC using different columns or gradient conditions to achieve a high degree of purity. nih.gov The fractions collected from the HPLC are then screened for the desired biological activity to identify those containing the peptide of interest.

Technique Principle Application in this compound Purification Reference
Reverse-Phase HPLC (RP-HPLC) Separates peptides based on hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., acetonitrile/water gradient).Primary method for purifying ranatensin-family peptides from crude extracts to near homogeneity. nih.gov nih.goveurogentec.com
Gel Filtration Chromatography Separates molecules based on size. Larger molecules elute first.An initial purification step to separate peptides from larger proteins and other macromolecules. e-fas.org
Ion-Exchange Chromatography Separates molecules based on their net charge.Can be used as a complementary purification step to RP-HPLC to resolve peptides with similar hydrophobicity but different charges. eurogentec.com

Initial Bioactivity Screening Assays Leading to Identification and Structural Confirmation (e.g., smooth muscle assays, receptor binding assays)

Once fractions are collected from chromatographic purification, they must be screened to identify which ones contain the active peptide. The identification of ranatensin-family peptides has historically relied on bioassays that measure their potent physiological effects.

A common initial screening method involves smooth muscle contraction assays. mdpi.com For example, fractions are tested for their ability to induce contraction in isolated tissues such as rat urinary bladder or uterus smooth muscle. researchgate.netmdpi.comresearchgate.net Fractions that show significant activity are selected for further analysis.

Following isolation, structural confirmation is achieved using mass spectrometry. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to determine the precise molecular mass of the peptide. mdpi.comresearchgate.net Subsequently, tandem mass spectrometry (MS/MS) fragmentation sequencing is employed to determine the primary amino acid sequence of the peptide. mdpi.comresearchgate.net For some ranatensin analogues, receptor binding assays have been used to characterize their interaction with specific cellular targets, such as dopamine (B1211576) receptors. nih.gov

Assay/Technique Purpose Description Reference
Smooth Muscle Assay Bioactivity ScreeningMeasures the contractile response of isolated smooth muscle tissues (e.g., rat uterus, bladder) upon application of HPLC fractions. mdpi.comresearchgate.netnih.gov
Receptor Binding Assay Characterization of ActivityDetermines the affinity and selectivity of the isolated peptide for specific receptors, such as dopamine D2 receptors, using radiolabeled ligands. nih.gov nih.govmdpi.com
MALDI-TOF Mass Spectrometry Structural AnalysisDetermines the accurate molecular weight of the purified peptide. mdpi.comresearchgate.net
MS/MS Fragmentation Sequencing Structural ConfirmationFragments the peptide and analyzes the resulting ions to determine its precise amino acid sequence. mdpi.comresearchgate.net

Challenges Associated with Isolation and Purity Assessment of this compound

The isolation and purification of this compound from natural sources present several significant challenges.

Low Abundance: Bioactive peptides are often present in very low concentrations within the source tissue, requiring large amounts of starting material and highly efficient extraction and purification methods. mdpi.com

Complex Mixtures: The crude skin extract is a highly complex cocktail containing hundreds of different peptides and proteins, many with similar physicochemical properties, making separation difficult. pnas.org

Peptide Degradation: Endogenous proteases in the tissue can quickly degrade the target peptide once the tissue is processed, necessitating rapid extraction and the use of protease inhibitors or acidic conditions. mdpi.com

Purity Assessment: Achieving and confirming the purity of the final peptide sample is a critical challenge. The presence of co-eluting impurities, even in small amounts, can confound subsequent biological assays. A significant issue in peptide purification by RP-HPLC is the presence of residual trifluoroacetic acid (TFA) in the final product. novoprolabs.com TFA can alter the results of cell-based experiments and induce unwanted biological responses, complicating the interpretation of bioactivity data. novoprolabs.com Assessing the purity of the initial biological sample is also a challenge, as infiltration by non-target cells can affect the profile of expressed molecules. nih.gov

Advanced Structural Elucidation Techniques and Conformational Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Determination

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. ethz.ch By analyzing the magnetic properties of atomic nuclei, NMR can be used to determine the primary sequence of amino acids and their spatial arrangement, which constitutes the peptide's secondary structure. ethz.chprotein-nmr.org.uk

One-dimensional (1D) NMR is the foundational NMR experiment. The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule, while the ¹³C NMR spectrum does the same for carbon atoms. organicchemistrydata.orgaiinmr.com

¹H NMR: The proton NMR spectrum of a peptide like Ranatensin (B1678805) R displays signals for each proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the local electronic environment. organicchemistrydata.org For instance, amide protons (N-H) typically resonate downfield (around 7-9 ppm), while protons on aliphatic side chains appear upfield. Integration of the peak areas reveals the relative number of protons contributing to each signal. organicchemistrydata.org

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the peptide backbone and side chains. Carbonyl carbons of the peptide bonds are typically found in the 170-180 ppm region, while Cα and Cβ carbons appear at distinct positions that are characteristic of the specific amino acid residue. pdx.edu These spectra, while often complex, provide a carbon fingerprint of the molecule.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Amino Acid Residues

This table provides generalized chemical shift ranges. Actual values for Ranatensin R would be determined experimentally.

Amino Acid Type Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Amide (N-H) 7.0 - 9.0 N/A
Aromatic (e.g., Phe, Trp, His) 6.5 - 8.5 110 - 140
Alpha-Proton (Cα-H) 3.5 - 5.0 50 - 65
Side Chain Protons 0.5 - 4.5 15 - 70

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex spectra of peptides by correlating signals from different nuclei, which allows for the unambiguous assignment of resonances and the determination of structure. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These homonuclear experiments identify protons that are coupled to each other through chemical bonds. A COSY spectrum shows correlations between protons on adjacent carbons (typically separated by three bonds). sdsu.edu A TOCSY experiment is even more powerful, as it reveals correlations between all protons within a single amino acid's spin system, effectively identifying the entire amino acid residue. uzh.chmagritek.com

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These are heteronuclear experiments that correlate protons with carbons. An HSQC spectrum links each proton directly to the carbon atom it is attached to (a one-bond correlation). mdpi.com An HMBC spectrum, conversely, shows correlations between protons and carbons that are two, three, or even four bonds away. columbia.edulibretexts.orgjeol.com This is invaluable for piecing together the peptide backbone by linking an amide proton of one residue to the carbonyl carbon of the preceding residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is fundamental for determining the three-dimensional or secondary structure. columbia.edu Unlike the other techniques that rely on through-bond connectivity, NOESY detects correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. columbia.edumdpi.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for calculating the peptide's conformation. nih.govnih.gov For instance, observing a NOE between the amide proton of one residue and the alpha-proton of the preceding residue is a hallmark of an extended β-sheet structure.

Table 2: Overview of 2D NMR Techniques for Peptide Analysis

Technique Type Information Gained Application to this compound
COSY ¹H-¹H Identifies protons coupled through 2-3 bonds. Connects adjacent protons within a residue (e.g., Hα to Hβ).
TOCSY ¹H-¹H Identifies all protons within a spin system (an entire residue). Groups all proton signals belonging to a single amino acid.
HSQC ¹H-¹³C Connects protons to their directly attached carbons. Assigns each proton signal to its corresponding carbon signal.
HMBC ¹H-¹³C Connects protons to carbons over 2-4 bonds. Establishes the sequence by linking amino acids across the peptide bond.

| NOESY | ¹H-¹H | Identifies protons that are close in space (<5 Å). | Determines the 3D conformation and secondary structure elements. |

Mass Spectrometry (MS) Methodologies for Sequence Verification and Post-Translational Modification Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. github.io It is indispensable for verifying the molecular weight of peptides and determining their amino acid sequence.

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase. wiley-vch.de It is particularly well-suited for analyzing biomolecules like peptides because it minimizes fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. wiley-vch.de When coupled with liquid chromatography (LC), LC-ESI-MS can separate complex mixtures and provide the molecular weight of each component, making it ideal for monitoring the purity of a synthetic peptide like this compound. nih.govmdpi.com

MALDI-TOF is another soft ionization technique highly effective for peptide analysis. The peptide sample is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the analyte molecules. The ions are then accelerated into a time-of-flight (TOF) analyzer, where their m/z is determined based on the time it takes them to reach the detector. MALDI-TOF is renowned for its high sensitivity and mass accuracy. It is commonly used to rapidly confirm the molecular mass of a purified peptide, verifying, for example, that a synthetic batch of this compound has the correct mass. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing. nationalmaglab.orgwikipedia.orglongdom.org In an MS/MS experiment, an ion of a specific m/z (the precursor ion, corresponding to the intact peptide) is selected in the first stage of the mass spectrometer. wikipedia.orglongdom.org This precursor ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with an inert gas. github.io The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

Fragmentation of peptides primarily occurs along the peptide backbone, leading to the formation of characteristic ion series. nationalmaglab.org If the charge is retained on the N-terminal fragment, the ions are designated as a, b, or c ions. If the charge is retained on the C-terminal fragment, they are designated as x, y, or z ions. longdom.org The most common fragments are b and y ions, which result from cleavage of the amide bond. By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be deduced. researchgate.netubc.ca This technique is powerful enough for de novo sequencing (sequencing without prior knowledge) and for identifying any post-translational modifications. researchgate.netresearchgate.net

Table 3: Predicted MS/MS Fragmentation Ions for this compound

The amino acid sequence of this compound is pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂. This table shows the theoretical monoisotopic masses for the primary b and y fragment ions.

Residue # b-ion (m/z) y-ion (m/z)
pGlu 1 112.0393 1362.6397
Val 2 211.1077 1251.5971
Pro 3 308.1605 1152.5286
Gln 4 436.2190 1055.4758
Trp 5 622.2980 927.4173
Ala 6 693.3351 741.3383
Val 7 792.4035 670.3012
Gly 8 849.4249 571.2328
His 9 986.4838 514.2113
Phe 10 1133.5522 377.1524

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational changes of peptides and proteins in solution. jascoinc.com The method relies on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides containing asymmetric carbon atoms. jascoinc.comuzh.ch The resulting CD spectrum provides a signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. uzh.ch

The typical experimental approach involves recording the CD spectrum in the far-UV region (approximately 190-250 nm), which is sensitive to the peptide backbone conformation. The shape and magnitude of the spectrum at specific wavelengths can be analyzed to estimate the percentage of each secondary structure type. uzh.ch For a small peptide like ranatensin, these studies often reveal a predominantly random coil or disordered structure in aqueous solutions, which may adopt a more ordered conformation upon binding to a receptor or membrane.

Table 1: Application of CD Spectroscopy to Ranatensin Analogues

Analyte Purpose of Study Key Finding Reference
⁶⁸Ga-ranatensin analogues To confirm structural integrity after modification CD spectroscopy demonstrated that the peptide backbone conformation was maintained after the introduction of the chelating agent. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Approaches for Higher-Order Structure Elucidation (if applicable)

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the high-resolution, three-dimensional structures of biological macromolecules. wikipedia.orgtechnologynetworks.com

X-ray Crystallography requires the molecule of interest to be in a highly ordered, crystalline state. nih.gov A beam of X-rays is diffracted by the crystal, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. wikipedia.orgnih.gov While this technique has been fundamental in structural biology, its application to small, flexible peptides like this compound is often challenging due to the difficulty in obtaining suitable crystals. nih.gov Consequently, there is limited information in the public domain on the crystal structure of this compound itself. The technique is more commonly applied to determine the structure of the much larger G protein-coupled receptors (GPCRs) to which ranatensin binds.

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, particularly for large and complex protein assemblies that are difficult to crystallize. technologynetworks.comnih.gov In cryo-EM, the sample is rapidly frozen in vitreous ice, preserving it in a near-native state, and then imaged with an electron microscope. technologynetworks.com Thousands of 2D projection images are computationally combined to reconstruct a 3D model. nih.gov While cryo-EM can now achieve atomic resolution for many proteins, its application is generally suited for molecules with a molecular weight significantly higher than that of small peptides like this compound. criver.comnih.gov As with X-ray crystallography, cryo-EM is more likely to be used to elucidate the structure of ranatensin in a complex with its receptor, rather than the peptide alone.

The applicability of these techniques is generally dependent on the size and nature of the molecule.

Table 2: General Applicability of High-Resolution Structural Methods

Technique Principle Typical Molecular Size Applicability to this compound
X-ray Crystallography Diffraction of X-rays by a crystal >5 kDa; requires well-ordered crystals Difficult due to the small size and flexibility of the peptide, making crystallization challenging. nih.gov

| Cryo-EM | 3D reconstruction from 2D electron microscope images of flash-frozen particles | >50 kDa; best for large complexes | Not typically applied to small peptides in isolation; more suitable for studying this compound bound to its receptor. technologynetworks.comcriver.com |

Computational and Bioinformatic Approaches in Structural Prediction and Homology Modeling

In the absence of direct experimental structures from X-ray crystallography or cryo-EM, computational and bioinformatic methods are invaluable for predicting the structure of peptides like this compound. nih.gov

Bioinformatics and Homology Modeling: The primary structure (amino acid sequence) of ranatensin-related peptides is often determined using a combination of mass spectrometry and molecular cloning. mdpi.comnih.gov Once the sequence is known, bioinformatic tools like the Basic Local Alignment Search Tool (BLAST) are used to search protein databases for sequences with significant similarity. mdpi.comresearchgate.net This process, known as homology modeling, allows researchers to infer structural and functional information based on known, related peptides. For example, analysis of Ranatensin-HL, a peptide from the ranatensin subfamily, revealed that its C-terminal region is identical to Xenopus neuromedin B, suggesting a similar receptor-binding motif. mdpi.comresearchgate.net

Structural Prediction: De novo (from scratch) structure prediction methods aim to model the peptide's conformation based on its amino acid sequence alone. Servers like PEP-FOLD use a coarse-grained force field and a library of "structural alphabet" letters to rapidly sample possible conformations and predict the most likely 3D structures. univ-paris-diderot.fr More recently, deep learning-based approaches like AlphaFold have shown remarkable accuracy in predicting protein structures. nih.gov While initially developed for larger proteins, these tools can also be applied to peptides to generate predictive models, providing insights into potential folds and conformations that can guide further experimental work. nih.govr-project.org

Table 3: Bioinformatic Analysis of Ranatensin-Related Peptides

Peptide Bioinformatic Tool Homology Found Significance Reference
Ranatensin-HL NCBI-BLASTp Identical C-terminal 10 amino acids to Xenopus neuromedin B; High homology to a Rana catesbeiana bombesin (B8815690) precursor. Suggests similar function and receptor interaction as neuromedin B and bombesin-like peptides. mdpi.comresearchgate.net

| Ranatensin-HLa | NCBI-BLASTp | High sequence similarity with a proline-rich bombesin-related peptide from Bombina maxima and ranatensin from Rana pipiens. | Places it within the ranatensin subfamily and links it to the broader bombesin family of peptides. | nih.gov |

These computational models, while predictive, are essential for developing hypotheses about structure-function relationships and for designing new experiments.

Biosynthetic Pathways and Post Translational Processing of Ranatensin R

Molecular Cloning and Genetic Analysis of Ranatensin (B1678805) R Precursor cDNAs

The genetic blueprint for ranatensin R is encoded within a precursor cDNA. Molecular cloning techniques, particularly the Rapid Amplification of cDNA Ends (RACE) PCR, have been instrumental in isolating and characterizing these cDNAs from amphibian skin and brain tissues. mdpi.comresearchgate.netpnas.org

Studies on various ranatensin and bombesin-like peptides have revealed that they are synthesized as part of a larger precursor protein, often referred to as a prepropeptide. researchgate.netresearchgate.net For instance, the precursor for ranatensin-HL, a ranatensin-related peptide, was found to be a 125-amino acid residue protein. mdpi.comresearchgate.net This prepropeptide typically has a defined architecture consisting of:

A putative signal peptide at the N-terminus, which directs the protein into the secretory pathway. researchgate.netcapes.gov.br

An N-terminal extension peptide. researchgate.net

A single copy of the mature peptide sequence. researchgate.netsci-hub.se

A C-terminal extension peptide. researchgate.net

The nucleotide and amino acid sequences of these precursors can be analyzed to understand their evolutionary relationships. For example, the precursor for ranatensin-HL shows a high degree of sequence identity with the bombesin (B8815690) precursor from Rana catesbeiana. mdpi.comresearchgate.net Similarly, a high homology has been observed between the ranatensin-HL precursor and the neuromedin-B precursor from Xenopus laevis. researchgate.net

Table 1: Examples of Ranatensin and Bombesin-like Peptide Precursors
PeptideSource OrganismPrecursor Size (amino acids)Key Precursor FeaturesReference
Ranatensin-HLHylarana latouchii125Signal peptide, N- and C-terminal extension peptides mdpi.comresearchgate.net
BombesinBombina orientalis119Signal peptide, C-terminal flanking basic amino acids capes.gov.br
Neuromedin BXenopus laevis-High homology with Ranatensin-HL precursor researchgate.netpnas.org

Identification and Characterization of Proteolytic Cleavage Sites and Enzymes (e.g., prohormone convertases)

The liberation of the mature this compound peptide from its precursor is a critical step that requires precise proteolytic cleavage. This process is carried out by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteases. researchgate.netnih.govfrontiersin.org These enzymes recognize and cleave at specific sites within the precursor protein.

In many bombesin-like peptide precursors, the C-terminus of the mature peptide is flanked by dibasic amino acid residues, such as Lys-Arg or Arg-Arg, which are canonical cleavage sites for PCs. mdpi.comsci-hub.senih.gov However, the N-terminal cleavage site can be more varied. For some bombesin-like peptides, the N-terminus is not flanked by basic amino acids but by a chymotryptic-like cleavage site. capes.gov.br In the case of ranatensin-HL, the N-terminus is released by cleavage following an Asn-Val-Leu sequence, suggesting the action of a chymotryptic-like enzyme, while the C-terminus is processed at a dibasic -KK- site. mdpi.comresearchgate.net

The processing of the prohormone can also be tissue-specific. For example, the same bombesin prohormone is processed differently in the skin and stomach of the frog, yielding peptides of different sizes. capes.gov.br

Mechanisms of Post-Translational Modifications Specific to this compound (e.g., pyroglutamylation, amidation)

Following proteolytic cleavage, the this compound peptide undergoes further chemical modifications, known as post-translational modifications (PTMs), which are essential for its biological activity and stability. researcher.lifeabcam.comthermofisher.com The two most prominent PTMs for ranatensin and other bombesin-like peptides are N-terminal pyroglutamylation and C-terminal amidation. mdpi.commdpi.com

N-terminal Pyroglutamylation: Many ranatensin peptides have a pyroglutamyl residue (13] nih.gov This modification occurs when an N-terminal glutamine residue is enzymatically converted into a cyclic pyroglutamyl residue. This process is thought to protect the peptide from degradation by aminopeptidases. The precursor sequence provides the necessary glutamine residue for this modification. mdpi.com)>

C-terminal Amidation: The C-terminus of this compound is typically amidated. mdpi.commdpi.com This modification is crucial for the biological activity of many neuropeptides. The amide group is donated by a C-terminal glycine (B1666218) residue in the precursor sequence. An enzyme called peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes this reaction. The presence of a glycine residue immediately following the mature peptide sequence in the precursor is a hallmark for C-terminal amidation. mdpi.com

Transcriptional and Translational Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly controlled at both the transcriptional and translational levels to ensure that the peptide is produced in the right amounts, at the right time, and in the right tissues.

Transcriptional Regulation: This level of control determines when and how much of the this compound gene is transcribed into mRNA. wikipedia.org The expression of the gene is controlled by regulatory elements in the DNA, such as promoters and enhancers, which bind transcription factors. nih.govreactome.org While specific details on the transcriptional regulation of this compound are not extensively documented, studies on related neuropeptides like renin show complex developmental and tissue-specific regulation involving multiple transcription factor binding sites. nih.gov The presence of ranatensin-like peptide mRNA in the brain, gastrointestinal tract, and even early embryos of Xenopus laevis suggests complex regulatory mechanisms governing its expression in different tissues and at different developmental stages. pnas.org

Translational Regulation: This refers to the control of protein synthesis from its mRNA template. wikipedia.orgyoutube.com Translational control allows for a more rapid cellular response compared to transcriptional regulation. wikipedia.org Mechanisms can include the regulation of ribosome recruitment and the modulation of peptide elongation. wikipedia.orgresearchgate.net For instance, upstream open reading frames (uORFs) and internal ribosome entry sites (IRES) in the 5' untranslated region (5'-UTR) of an mRNA can significantly influence the efficiency of translation of the main coding sequence. nih.gov The presence of specific sequence motifs within the mRNA can also be bound by regulatory proteins or small RNAs to modulate translation. youtube.comfrontiersin.org While direct evidence for the specific translational control mechanisms of this compound is limited, the general principles of translational regulation in eukaryotes are expected to apply. mdpi.com

Comparative Analysis of this compound Biosynthesis with Other Bombesin-like Peptides

The biosynthesis of this compound shares many common features with other bombesin-like peptides, yet there are also notable differences. mdpi.com All are synthesized from a prepropeptide precursor and undergo proteolytic processing and post-translational modifications. capes.gov.brmdpi.com

The bombesin-like peptide family is generally divided into three subfamilies: the bombesins, the ranatensins, and the phyllolitorins, based on their C-terminal amino acid sequences. researchgate.netmdpi.com Mammalian counterparts include gastrin-releasing peptide (GRP), which belongs to the bombesin subfamily, and neuromedin B (NMB), which is in the ranatensin subfamily. mdpi.comresearchgate.netbiorxiv.org

A key difference lies in the precursor structures and processing sites. While the C-terminal cleavage site is often a conserved dibasic motif, the N-terminal processing can vary, with some precursors utilizing chymotryptic-like cleavage sites instead of basic residues. mdpi.comcapes.gov.br The size of the precursor can also differ significantly among different amphibian families. For example, the ranatensin-HL precursor is considerably larger than the average bombesin-related peptide precursors from other ranid frogs. mdpi.com

Chemical Synthesis Strategies and Analog Design for Ranatensin R

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Ranatensin (B1678805) R Production

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing Ranatensin R and its analogs. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and the simplified purification of the product, as excess reagents and byproducts are washed away by filtration after each step. nih.gov For instance, a related peptide, Ranatensin-HL, was successfully synthesized using automated solid-phase Fmoc chemistry. nih.gov

Two main chemical strategies are employed in SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection. Both methods rely on the use of a temporary protecting group on the α-amino group of the incoming amino acid to ensure specific peptide bond formation.

Fmoc-based Synthesis: This is the most common approach for modern peptide synthesis. The Fmoc group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). researchgate.net The side chains of the amino acids are protected by acid-labile groups. The final cleavage of the peptide from the resin and removal of side-chain protecting groups is accomplished in a single step using a strong acid cocktail, such as trifluoroacetic acid (TFA). mdpi.com

Boc-based Synthesis: This was the original methodology developed for SPPS. mdpi.com It employs an acid-labile Boc group for Nα-protection, which is removed using a moderate acid like TFA. mdpi.com The side-chain protecting groups and the link to the resin are designed to be stable to TFA but are cleaved by a very strong acid, such as hydrofluoric acid (HF). mdpi.comsnmjournals.org Due to the hazardous nature of HF, the Fmoc strategy is often preferred.

Table 1: Comparison of Fmoc and Boc SPPS Protocols

FeatureFmoc-based StrategyBoc-based Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition Basic (e.g., 20% piperidine in DMF)Acidic (e.g., Trifluoroacetic acid, TFA)
Side-Chain Protection Acid-labile (cleaved by strong acid)Super acid-labile (cleaved by very strong acid, e.g., HF)
Final Cleavage Strong acid (e.g., TFA cocktail)Very strong acid (e.g., Hydrofluoric acid, HF)
Primary Advantage Avoids use of harsh, corrosive acids like HF.Less prone to aggregation for certain sequences.
Primary Disadvantage Potential for side reactions like diketopiperazine formation.Requires specialized, hazardous equipment for HF cleavage.

Achieving high yield and purity in the synthesis of peptides like this compound can be challenging due to factors like amino acid sequence, aggregation, and side reactions. Several strategies are employed to overcome these issues:

Resin and Linker Selection: The choice of solid support is critical. Low-loaded resins or specialized resins like ChemMatrix are often used for synthesizing long or difficult peptide sequences to minimize aggregation and improve reaction kinetics. researchwithrowan.com The linker, which attaches the peptide to the resin, determines the C-terminal functionality (acid or amide) and the conditions required for final cleavage. nih.gov

Coupling Reagents: The activation of the carboxylic acid group of the incoming amino acid is essential for efficient peptide bond formation. A variety of coupling reagents, such as HBTU/HOBt (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate/1-Hydroxybenzotriazole), are used to facilitate this reaction and minimize side reactions like racemization. mdpi.com

Solvent and Base Optimization: The choice of solvents and bases can significantly impact reaction efficiency and product purity. For example, optimizing the base and solvent system in coupling reactions can lead to higher yields in shorter times. mdpi.com

Microwave-Assisted SPPS: The application of microwave energy can accelerate both the deprotection and coupling steps of SPPS, reducing synthesis time and potentially improving the purity of the crude product by minimizing side reactions. mdpi.com

Automated Synthesis: Automated peptide synthesizers provide precise control over reaction cycles, reagent delivery, and washing steps, which enhances reproducibility and can lead to higher purity and yield. americanpeptidesociety.org

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis was the primary method before the advent of SPPS. nih.gov In this approach, all reactions occur in a homogenous solution. The process typically involves protecting the N-terminus of one amino acid and the C-terminus of another, coupling them, and then selectively deprotecting one end to allow for the addition of the next amino acid. snmjournals.org

While SPPS is generally more efficient for producing peptides of standard length, solution-phase synthesis, particularly through fragment condensation, remains relevant for specific applications. nih.gov It can be advantageous for the large-scale production of short peptides or for synthesizing complex peptides that are difficult to assemble on a solid support due to their structure. nih.gov For a peptide like this compound, solution-phase synthesis would be a less common but viable alternative, especially if specific modifications or large-scale production were required where SPPS proves inefficient. nih.govsnmjournals.org

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues are central to understanding the biological role of this compound and developing new therapeutic agents. By systematically modifying the peptide's structure, researchers can probe its interactions with receptors and optimize its properties.

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's chemical structure affect its biological activity. For peptides like this compound and other bombesin-like peptides, SAR studies have provided critical insights into the features required for receptor binding and activation.

Key findings from SAR studies on the bombesin (B8815690)/ranatensin family include:

C-Terminal Importance: The C-terminal region is essential for biological activity. For the related gastrin-releasing peptide (GRP) receptor, the C-terminal nonapeptide is the minimal fragment required for full binding affinity.

Critical Residues: Specific amino acids are crucial for activity. For instance, Trp⁸ and His¹² in the bombesin sequence are considered essential for biological function.

Agonist vs. Antagonist Activity: Modifications at the C-terminus can switch a molecule from an agonist (receptor activator) to an antagonist (receptor blocker). Deleting the C-terminal Met¹⁴ residue in bombesin analogues can convert them into potent antagonists.

N-Terminal Influence: While the C-terminus is critical for binding, the N-terminal region can influence potency and receptor selectivity. Studies on Ranatensin-HLa and Ranatensin-HL showed that differences in the N-terminal extension affected their potency on different smooth muscle tissues, suggesting a role in receptor subtype interaction.

Table 2: General Process for a Peptide SAR Study

StepDescriptionExample Application for this compound
1. Template Selection The native peptide sequence is chosen as the starting point.Native this compound sequence (pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂)
2. Systematic Modification Individual or groups of amino acids are substituted, deleted, or modified.Replace Trp⁵ with another aromatic amino acid (e.g., Phe) or an aliphatic one (e.g., Ala).
3. Synthesis The designed analogues are chemically synthesized, typically via SPPS.Solid-phase synthesis of the modified this compound peptide.
4. Biological Evaluation Analogues are tested in biological assays (e.g., receptor binding, cell signaling).Measure the binding affinity of the analogue to bombesin receptor subtypes (e.g., BB₁, BB₂).
5. Data Analysis The relationship between the structural change and the resulting activity is analyzed.Conclude that Trp⁵ is essential for high-affinity binding to the BB₂ receptor.

Based on SAR data, rational modifications can be introduced to improve a peptide's properties, such as its selectivity for a specific receptor subtype or its metabolic stability. mdpi.com

Examples of rational modifications in the bombesin/ranatensin family include:

Improving Receptor Selectivity: Ranatensin and bombesin bind to multiple receptor subtypes. To create more selective ligands, specific amino acid substitutions are made. For example, synthetic bombesin analogues containing a β-Alanine at position 11 show high affinity for the BRS-3 receptor, a subtype for which most natural ligands have low affinity. nih.gov

Enhancing Metabolic Stability: Peptides can be rapidly degraded by proteases in the body. To increase stability, unnatural amino acids can be incorporated. Substituting Gly¹¹ with D-Ala¹¹ or Sarcosine (N-methylglycine) has been shown to improve the metabolic stability of bombesin analogues. mdpi.com

Increasing Potency: Modifications can be made to increase the binding affinity (potency) of the peptide. For Ranatensin-HLa, its longer N-terminal extension compared to related peptides was suggested to be beneficial for its efficacy, possibly by improving how the functional core is presented to the receptor.

These targeted chemical modifications, guided by an understanding of the peptide's structure and its interaction with its receptor, are a powerful tool for transforming natural peptides like this compound into optimized therapeutic candidates.

Hybrid Peptide Design Incorporating this compound Pharmacophores

Hybrid peptide design is a rational approach to create novel molecules with enhanced or modified biological activities by combining pharmacophores—the essential molecular features responsible for a molecule's biological activity—from different parent peptides. nih.gov In the context of this compound, an undecapeptide with the sequence pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂, its pharmacophore is primarily associated with the C-terminal region, which is common to the bombesin-like peptide family. nih.gov This region is crucial for receptor binding and activation.

The design of hybrid peptides involves several strategies. One common approach is to fuse the active domain of a peptide like this compound with sequences from other peptides to confer new properties, such as improved stability, altered receptor selectivity, or novel functions like antimicrobial activity. nih.govnih.gov For instance, fragments from antimicrobial peptides (AMPs) such as Melittin or Lasioglossin have been combined to generate hybrids with synergistic effects and improved therapeutic profiles. nih.gov Another strategy involves the use of flexible or rigid linkers, such as a simple Glycine-Serine (GS) linker, to connect different peptide domains, ensuring that each domain can fold and function independently. nih.gov

While specific examples of this compound hybrids are not extensively detailed in published literature, the principles of hybrid design are directly applicable. A hypothetical hybrid could involve linking the C-terminal pharmacophore of this compound to a cell-penetrating peptide (CPP) to enhance its intracellular delivery. mdpi.com Alternatively, combining it with a fragment from another neuropeptide could create a molecule with a dual-receptor profile. The selection of parent peptides for such a design is based on their individual properties, with the goal of creating a new molecule that surpasses the parent peptides in a desired characteristic.

Below is a table illustrating the concept with data from representative parent peptides used in hybrid design studies.

Parent PeptidePrimary ActivityKey Physicochemical PropertiesResult of Hybridization (Example)Reference
LL-37 Antimicrobial, ImmunomodulatoryCationic, Amphipathic, α-helicalCombined with Ranalexin to create a hybrid with lower Minimum Inhibitory Concentration (MIC) than either parent. nih.gov
BMAP-27 AntimicrobialCationic, α-helicalHelical parts were combined with LL-37 to generate a hybrid with broad-spectrum antimicrobial activity and reduced toxicity. nih.gov
Melittin Antimicrobial, HemolyticCationic, AmphipathicA truncated version was fused with Lasioglossin-III to increase antimicrobial potency and membrane-binding potential. nih.gov
Bac5 Antimicrobial (Proline-rich)Cationic, Proline-richCombined with other AMPs to increase activity against specific bacterial strains like P. aeruginosa. nih.gov

This table provides examples of peptides used in hybrid design to illustrate the principles that could be applied to this compound.

Purification and Characterization of Synthetic this compound and its Analogues

The generation of synthetic this compound and its analogues relies on established and robust methodologies in peptide science. The primary method for synthesis is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The use of a microwave-assisted peptide synthesizer can accelerate this process. nih.gov

Following synthesis, the crude peptide is cleaved from the resin. This crude product is a heterogeneous mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from side-chain protecting groups. Therefore, a rigorous purification step is essential. The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govuit.no In this technique, the crude peptide mixture is passed through a column (commonly a C18 column) with a hydrophobic stationary phase. Elution is achieved using a gradient of an organic solvent (like acetonitrile) in water, which separates the peptides based on their hydrophobicity. Fractions are collected and analyzed to isolate the pure peptide. nih.gov

After purification, the identity and purity of the synthetic this compound or its analogue must be unequivocally confirmed. This characterization is typically a multi-step process:

Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight of the synthetic peptide. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) provide a precise mass that can be compared to the calculated theoretical mass of the peptide sequence. uit.no

Analytical RP-HPLC: To assess purity, the purified fraction is injected into an analytical HPLC system. A single, sharp peak indicates a high degree of purity.

Amino Acid Analysis (AAA): This technique provides the relative ratio of the constituent amino acids in the peptide. The peptide is hydrolyzed into its individual amino acids, which are then quantified. The resulting amino acid composition is compared to the theoretical composition based on the peptide's sequence.

The table below summarizes the key techniques used in this workflow.

StageTechniquePurposeTypical Output
Synthesis Solid-Phase Peptide Synthesis (SPPS)To assemble the linear amino acid sequence of the peptide.Crude peptide mixture attached to a solid support.
Purification Preparative RP-HPLCTo isolate the target peptide from impurities generated during synthesis.Purified peptide fractions in solution.
Characterization Mass Spectrometry (MS)To confirm the correct molecular weight of the synthesized peptide.A mass spectrum showing the mass-to-charge (m/z) ratio of the peptide.
Characterization Analytical RP-HPLCTo determine the purity of the final peptide product.A chromatogram showing a single peak for a pure sample.
Characterization Amino Acid Analysis (AAA)To verify the amino acid composition of the peptide.Data showing the relative quantities of each amino acid in the sample.

Molecular and Cellular Mechanisms of Action of Ranatensin R

Identification and Characterization of Ranatensin (B1678805) R Receptors

Ranatensin R, a naturally occurring peptide, exerts its biological effects through interaction with specific cell surface receptors. Its primary targets are G protein-coupled receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling. wikipedia.org Research has focused on elucidating the binding characteristics of this compound to these receptors to understand its mechanism of action.

Interaction with G Protein-Coupled Receptors (GPCRs), particularly Dopamine (B1211576) D2 Receptors (D2R) and Bombesin (B8815690) Receptors (BB1-R, BB2-R, BB3-R, BB4-R)

This compound demonstrates a significant interaction with both the dopaminergic and bombesin receptor systems. nih.govmdpi.com It is a member of the bombesin-like peptide family, which also includes neuromedin B (NMB) and gastrin-releasing peptide (GRP). usbio.net These peptides are known to bind to bombesin receptor subtypes, including the NMB-preferring receptor (BB1-R) and the GRP-preferring receptor (GRP-R or BB2-R). usbio.net this compound and its analogs have been shown to bind to and act as agonists at both NMB-R and GRP-R. u-bordeaux.fr

A noteworthy aspect of this compound's pharmacology is its interaction with dopamine D2 receptors (D2R). nih.govmdpi.com Studies have confirmed that this compound can effectively bind to and activate D2Rs. mdpi.com This interaction is significant as it suggests a potential interplay between the bombesin and dopaminergic systems in mediating physiological effects. mdpi.com The selectivity of this compound for D2R over the D1 receptor subtype has been demonstrated, highlighting a specific mode of action within the dopaminergic system. nih.govencyclopedia.pub While this compound is structurally similar to other bombesin-like peptides, its ability to engage with dopaminergic receptors distinguishes its pharmacological profile. mdpi.com

The bombesin receptor family consists of four subtypes in mammals: BB1 (NMB-R), BB2 (GRP-R), BB3, and BB4 (in some species). usbio.net this compound, being a member of the ranatensin subfamily of bombesin-like peptides, shows varying affinities for these receptors. usbio.net For instance, a synthetic analog of ranatensin was found to have a high affinity for the human NMB-R and a somewhat lower affinity for the human GRP-R. u-bordeaux.fr

Radioligand Binding Assays for Receptor Affinity and Selectivity (e.g., [3H]spiperone, [3H]SCH-23390, [35S]GTPγS binding)

Radioligand binding assays are fundamental in characterizing the interaction of this compound with its receptors. These assays utilize radioactively labeled ligands to determine the affinity and selectivity of unlabeled compounds like this compound for specific receptor subtypes.

[³H]spiperone and [³H]SCH-23390 Binding Assays:

To investigate the affinity of this compound for dopamine receptors, competitive binding assays using [³H]spiperone (a D2-like receptor antagonist) and [³H]SCH-23390 (a D1 receptor antagonist) are employed. nih.gov In these experiments, membrane preparations from tissues rich in these receptors, such as the rat brain and spinal cord, are incubated with the radioligand in the presence of increasing concentrations of this compound. nih.gov The ability of this compound to displace the radioligand from the receptor is measured, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Research has shown that this compound exhibits a significantly higher affinity for D2 receptors compared to D1 receptors. nih.gov In rat brain membranes, the IC₅₀ value for D2 receptors was found to be in the nanomolar range, while for D1 receptors, it was greater than 10,000 nM, indicating high selectivity for the D2 subtype. nih.gov

Interactive Data Table: this compound (RAN) Affinity for Dopamine Receptors

TissueReceptorRadioligandRAN IC₅₀ (nM)
Rat Brain MembranesD2R[³H]spiperone12.69 ± 1.21
Rat Brain MembranesD1R[³H]SCH-23390> 10,000
Rat Spinal CordD2R[³H]spiperone48.78 ± 1.15
Rat Spinal CordD1R[³H]SCH-23390> 10,000

Data sourced from competitive binding assays. nih.gov

[³⁵S]GTPγS Binding Assays:

The [³⁵S]GTPγS binding assay is a functional assay used to determine the agonist or antagonist nature of a ligand at a G protein-coupled receptor. creative-bioarray.com When an agonist binds to a GPCR, it facilitates the exchange of GDP for GTP on the associated G protein α-subunit, leading to its activation. creative-bioarray.com [³⁵S]GTPγS is a non-hydrolyzable analog of GTP that, when radioactively labeled, can be used to measure this activation. creative-bioarray.comrevvity.com

Studies have utilized [³⁵S]GTPγS binding assays to confirm the agonist activity of this compound and its analogs at both bombesin and dopamine receptors. u-bordeaux.frencyclopedia.pub For example, a ranatensin analog was shown to be an agonist at both NMB-R and GRP-R. u-bordeaux.fr Similarly, a hybrid peptide containing a ranatensin analog was demonstrated to be an agonist at the rat mu-opioid receptor (MOR) and D2R in brain and spinal cord preparations. encyclopedia.pub The assay measures the increase in [³⁵S]GTPγS binding upon stimulation with the ligand, providing a measure of the ligand's efficacy (Emax) and potency (EC₅₀). creative-bioarray.com

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Upon binding to its cognate G protein-coupled receptors, this compound initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. The specific pathways activated depend on the receptor subtype and the type of G protein to which it couples.

Adenylyl Cyclase/cAMP Pathway

The adenylyl cyclase/cAMP pathway is a major signaling cascade regulated by GPCRs. ebi.ac.ukyeastgenome.org Adenylyl cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA) and other downstream effectors. nih.govmdpi.com GPCRs coupled to Gs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels, while those coupled to Gi/o proteins inhibit the enzyme, causing a decrease in cAMP. nih.govwikipedia.org

The dopamine D2 receptor, a key target of this compound, is canonically coupled to the Gi/o family of G proteins. wikipedia.org Therefore, activation of D2R by this compound is expected to inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP production. This modulation of the cAMP pathway is a critical component of the cellular response to this compound in tissues expressing D2Rs. However, studies on functional heteromers have shown that the interaction between D2 receptors and other receptors, like the angiotensin II type 1 receptor, can sometimes not affect the D2 receptor-mediated cAMP signaling. nih.gov

Phospholipase C/Inositol (B14025) Phosphate (B84403) Pathway

Another important signaling pathway activated by GPCRs is the phospholipase C (PLC)/inositol phosphate pathway. proteopedia.orgtaylorandfrancis.com This pathway is typically initiated by GPCRs coupled to Gq/11 proteins. nih.gov Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). youtube.comwikipedia.org

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. youtube.com The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various cellular proteins to elicit a response. nih.gov Bombesin receptors, such as BB1-R and BB2-R, are known to couple to Gq/11 proteins and activate the PLC pathway. Therefore, the interaction of this compound with these receptors would lead to the generation of IP₃ and DAG, and a subsequent increase in intracellular calcium levels.

Mitogen-Activated Protein Kinase (MAPK) Cascades

Mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. ebi.ac.ukfrontiersin.orgfrontiersin.org These cascades consist of a series of protein kinases that sequentially phosphorylate and activate one another. frontiersin.org The classical MAPK pathway, also known as the ERK (extracellular signal-regulated kinase) pathway, is often activated downstream of GPCRs. mdpi.com

Activation of both D2 receptors and bombesin receptors can lead to the modulation of MAPK cascades. nih.govnih.gov The signaling can proceed through various mechanisms, including G protein-dependent and β-arrestin-dependent pathways. For instance, the activation of D2 receptors has been shown to influence MAP kinase activation. nih.gov The specific MAPK pathway components activated by this compound would depend on the cellular context and the specific receptor and G protein subtypes involved.

Calcium Signaling and Ion Channel Modulation

This compound, as a member of the bombesin-like peptide family, exerts its effects by binding to bombesin receptors (BnRs), which are G protein-coupled receptors (GPCRs). encyclopedia.pubusbio.net The activation of these receptors, particularly the gastrin-releasing peptide receptor (GRP-R or BB2) and the neuromedin B receptor (NMB-R or BB1), initiates a cascade of intracellular events, with calcium signaling being a primary pathway. guidetopharmacology.orgguidetopharmacology.org

The binding of an agonist like this compound to bombesin receptors, which primarily couple to Gq/11 and G12/13 G-proteins, activates phospholipase C (PLC). guidetopharmacology.orgfrontiersin.orgmdpi.com PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This results in a rapid and transient increase in intracellular calcium concentration. nih.govbioscientifica.com

Research on various cell types has detailed this mechanism. In human prostate cancer cell lines PC-3 and DU-145, which express GRP-receptors, bombesin is a potent inducer of rapid intracellular calcium mobilization. nih.govbioscientifica.com Studies in mouse pancreatic acinar cells have further elucidated the complexity of this calcium signaling. Low concentrations of bombesin induce localized, repetitive Ca2+ spikes in the granular pole of the cell. nih.gov These oscillations are not solely dependent on IP3, but also involve other key intracellular channels. The bombesin-elicited Ca2+ responses were found to be inhibited by ryanodine (B192298), indicating a dependence on ryanodine receptors. nih.gov Furthermore, the responses are abolished by antagonists of cyclic ADP ribose (cADPr), suggesting that cADPr receptors are also essential for the signal transduction. nih.gov This indicates that agonists of bombesin receptors recruit a unique combination of intracellular Ca2+ release channels—IP3 receptors, ryanodine receptors, and cADPr receptors—to generate specific and localized calcium signals. nih.gov

Table 1: Key Mediators in this compound-activated Calcium Signaling Pathway This table summarizes the principal molecules involved in the signal transduction cascade initiated by this compound binding to bombesin receptors, leading to intracellular calcium mobilization.

Component Role in Signaling Pathway Research Finding Reference(s)
Bombesin Receptors (GRP-R, NMB-R) Initial signal reception on the cell surface. Binds bombesin-like peptides to initiate downstream effects. guidetopharmacology.orgguidetopharmacology.org
Gq/11 G-protein Transduces signal from the receptor to phospholipase C. Bombesin receptors primarily couple to Gq/11 proteins. guidetopharmacology.org
Phospholipase C (PLC) Enzyme that generates second messengers IP3 and DAG. Activation is a key step following receptor stimulation. frontiersin.orgmdpi.com
Inositol 1,4,5-trisphosphate (IP3) Second messenger that mobilizes intracellular calcium. Triggers Ca2+ release from the endoplasmic reticulum.
Cyclic ADP Ribose (cADPr) Co-factor in calcium mobilization. Bombesin-induced Ca2+ oscillations are dependent on cADPr. nih.gov
Ryanodine Receptors Intracellular calcium release channels. Bombesin-elicited Ca2+ spiking is inhibited by ryanodine. nih.gov

Receptor Desensitization, Internalization, and Recycling Mechanisms

Similar to most GPCRs, bombesin receptors undergo regulatory processes following agonist stimulation to prevent overstimulation and modulate signal duration. These processes include desensitization, internalization (endocytosis), and subsequent recycling or degradation. frontiersin.org

Desensitization is a rapid process that uncouples the receptor from its G-protein, diminishing the signaling response even in the continued presence of the agonist. For bombesin receptors, this process is notably fast. In Swiss 3T3 fibroblasts, bombesin-stimulated phospholipase D activity, a downstream signaling event, is completely desensitized within 40 seconds of exposure. nih.gov This desensitization is followed by a rapid, albeit incomplete, resensitization phase where the cells regain responsiveness. Approximately 75-80% of the activity is recovered after a 10-minute period following agonist removal, a process that relies on receptor recycling to the plasma membrane. nih.gov

Binding experiments confirm that receptor internalization is a key component of the desensitization mechanism. nih.gov Following agonist binding, the receptor-ligand complex is internalized into the cell via endocytic pathways. Once inside the cell, the receptor can be trafficked to lysosomes for degradation, leading to long-term down-regulation, or it can be dephosphorylated and recycled back to the cell surface, allowing for the restoration of signaling capacity (resensitization).

Interestingly, the regulation of bombesin receptors can also be influenced by other signaling pathways, a phenomenon known as heterologous desensitization. Prolonged exposure of Swiss 3T3 cells to vasopressin, which acts on its own distinct receptors, was found to prevent the subsequent mitogenic stimulation by bombesin. pnas.orgpnas.org This cross-pathway inhibition occurred without any change in the number, affinity, or internalization rate of the bombesin receptors themselves. pnas.orgpnas.org This suggests that the block in signaling occurs at a post-receptor level, potentially involving an uncoupling of the activated bombesin receptor from its downstream signaling effectors. pnas.org

Table 2: Kinetics of Bombesin Receptor Desensitization and Resensitization Data derived from studies on bombesin-stimulated phospholipase D activity in Swiss 3T3 fibroblasts.

Process Time Course Outcome Reference(s)
Desensitization ~ 40 seconds Complete loss of stimulated activity. nih.gov
Resensitization 4.5 minutes Initial recovery of detectable activity. nih.gov
Resensitization 10 minutes Recovery of 75-80% of initial activity. nih.gov

Protein-Protein Interactions and Allosteric Modulation Studies

The function of bombesin receptors is critically dependent on their interactions with a variety of intracellular proteins. The most fundamental of these are the interactions with heterotrimeric G-proteins, which are essential for signal transduction. As mentioned, bombesin receptors primarily couple to Gq/11 and G12/13 family proteins to mediate calcium signaling and other cellular responses. guidetopharmacology.org However, studies in rat pancreatic acinar cells have also shown that bombesin receptor activation involves interactions with inhibitory G-proteins (Gi) and reduces pertussis toxin-induced ADP ribosylation of Gi1, Gi2, and Gi3. nih.gov The same study also provided evidence for an interaction with the monomeric small GTP-binding protein p21ras, suggesting a broader network of signaling partners. nih.gov

Beyond G-proteins, other interacting proteins have been identified. A protein known as Bombesin Receptor-Activated Protein (BRAP), or C6orf89, has been shown to interact specifically with the orphan bombesin receptor subtype 3 (BRS-3). ebi.ac.ukuniprot.org BRAP is thought to be an important regulator of immune and inflammatory responses, linking BRS-3 activation to these cellular functions. ebi.ac.uk

Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands like this compound. researchgate.net This binding can alter the receptor's affinity for the orthosteric ligand or its signaling efficacy. While allosteric ligands are of great interest for developing drugs with higher specificity and novel properties, the field is still emerging for the bombesin receptor family. researchgate.netnih.gov To date, no endogenous allosteric modulators for these receptors have been described. However, recent pharmacological research has identified the synthetic, nonpeptide compound MK-5046 as the first allosteric agonist for the BRS-3 receptor. guidetopharmacology.orgnih.gov This finding is significant as it provides the first piece of evidence that allosteric sites exist on bombesin receptors and can be targeted to modulate their activity. nih.gov

Table 3: Proteins Interacting with Bombesin Receptors This table outlines key proteins that have been shown to interact with bombesin receptor subtypes, mediating their signaling and regulation.

Interacting Protein Receptor Subtype(s) Functional Consequence of Interaction Reference(s)
Gq/11, G12/13 BB1, BB2, BB3 Primary signal transduction, activation of PLC. guidetopharmacology.org
Gi (Gi1, Gi2, Gi3) Bombesin Receptors (unspecified) Involvement in signal transduction pathways. nih.gov
p21ras Bombesin Receptors (unspecified) Potential role in receptor-mediated signaling. nih.gov
Bombesin Receptor-Activated Protein (BRAP) BB3 (BRS-3) Regulation of immune and inflammatory responses. ebi.ac.ukuniprot.org

Preclinical Biological Activities and Pharmacological Profiles Non Human Models

In Vitro Pharmacological Investigations

In vitro studies have provided fundamental insights into the direct cellular and tissue-level effects of ranatensin-family peptides. These investigations utilize isolated tissue preparations and cell-based systems to characterize the compound's functional activity and mechanism of action.

Functional Assays in Isolated Tissue Preparations (e.g., rat urinary bladder and uterus smooth muscle contractility)

Peptides of the ranatensin (B1678805) family are potent stimulators of smooth muscle contraction. Functional assays using isolated rat urinary bladder and uterus tissues consistently demonstrate the myotropic effects of these compounds.

A novel ranatensin-related peptide, Ranatensin-HLa, isolated from the skin secretion of the broad-folded frog (Hylarana latouchii), exhibited significant pharmacological activity by stimulating the contraction of isolated rat bladder and uterus smooth muscle strips in a dose-dependent manner. mdpi.com Similarly, Ranatensin-HL, another peptide from the same frog species, also induced moderate stimulatory effects on both rat urinary bladder and uterus tissues. researchgate.net

Further studies with other novel bombesin-like peptides classified within the ranatensin family have confirmed these contractile effects on rat urinary bladder and uterus smooth muscles. frontiersin.org The potency of these peptides, measured by their half-maximal effective concentration (EC₅₀), varies based on their specific amino acid sequence. For instance, one study found that the substitution of a single amino acid (valine to threonine) resulted in a nearly three-fold increase in potency on these tissues. frontiersin.org

Mechanistic studies suggest these contractile functions are modulated by specific bombesin (B8815690) receptor subtypes. The effects on the rat urinary bladder appear to be mediated by both the NMB receptor (BB1) and the GRP receptor (BB2), whereas the contractile activity in the rat uterus is modulated primarily by the BB2 receptor alone. frontiersin.org

Table 1: Myotropic Effects of Ranatensin-Family Peptides on Isolated Rat Smooth Muscle

Peptide Tissue Pharmacological Effect Potency (EC₅₀)
Ranatensin-HLa Rat Bladder Contraction 7.1 nM mdpi.com
Ranatensin-HLa Rat Uterus Contraction 5.5 nM mdpi.com
Ranatensin-HL Rat Bladder Contraction 1-10 nM range researchgate.net
Ranatensin-HL Rat Uterus Contraction 1-10 nM range researchgate.net
[Asn³,Lys⁶,Thr¹⁰,Phe¹³]³⁻¹⁴-bombesin Rat Bladder Contraction 25.47 ± 22.4 nM frontiersin.org
[Asn³,Lys⁶,Thr¹⁰,Phe¹³]³⁻¹⁴-bombesin Rat Uterus Contraction 22.64 ± 9.7 nM frontiersin.org
[Asn³,Lys⁶,Phe¹³]³⁻¹⁴-bombesin Rat Bladder Contraction 83.93 ± 46.9 nM frontiersin.org
[Asn³,Lys⁶,Phe¹³]³⁻¹⁴-bombesin Rat Uterus Contraction 73.76 ± 36.7 nM frontiersin.org

Cell-Based Assays (e.g., cell proliferation, migration, secretion in specific cell lines)

Cell-based assays have revealed that ranatensin-family peptides can act as growth factors, influencing cell proliferation, migration, and secretion in various cell lines. Neuromedin B (NMB), the mammalian analogue of ranatensin, has been shown to be an autocrine growth factor for both small-cell lung carcinoma (SCLC) and non-small cell lung carcinoma (NSCLC). wikigenes.org In these cell lines, NMB binds with high affinity, elevates cytosolic calcium, and stimulates growth. wikigenes.org

The mitogenic effects are not limited to malignant cells. NMB was found to be more efficacious than Gastrin-Releasing Peptide (GRP) in stimulating cell proliferation in certain tumor lines and was also shown to increase the proliferation of the nonmalignant human colonic epithelial cell line NCM-460. wikigenes.org Further studies have implicated NMB in stimulating the proliferation of carcinoma cells in prostate and colon cancer and promoting the differentiation of rat osteoblasts. oup.com In one study, ranatensin itself was evaluated for its activity in pancreatic cancer cell lines, where it was characterized as a ligand for the dopamine (B1211576) D2 receptor. mdpi.com

These assays, which include techniques like Transwell migration assays, wound-healing assays, and proliferation tests (e.g., CCK-8, EdU), are crucial for quantifying the effects of compounds on cell behavior. frontiersin.orgpeerj.combiomolther.org

Enzyme Activity Modulation Studies

Ranatensin R and its analogues primarily exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs), rather than by directly modulating enzyme activity as an allosteric effector. nih.govupcollege.ac.in The modulation of enzyme activity is a downstream consequence of the signal transduction cascade initiated by receptor activation.

Upon agonist binding to the NMB receptor (BB1), the receptor activates associated Gq proteins. physiology.org This activation, in turn, stimulates key enzymes such as phospholipase C. nih.govoup.comoup.com The activation of phospholipase C leads to the breakdown of phosphoinositides, which results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). nih.govoup.comoup.com This cascade of enzymatic events ultimately leads to the final cellular effects, such as smooth muscle contraction or cell proliferation. nih.gov

In Vivo Pharmacological Studies in Animal Models (focus on mechanistic insights)

In vivo studies in animal models are essential for understanding the integrated physiological effects of this compound within a complex biological system. These studies have provided key mechanistic insights into its role in neuroendocrine regulation and gastrointestinal function.

Modulation of Neuroendocrine Systems (e.g., hormone release)

Ranatensin-family peptides are significant modulators of neuroendocrine function, influencing multiple hormonal axes. nih.govtocris.com Studies in male mice have shown that subcutaneous administration of NMB stimulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased plasma levels of both adrenocorticotropic hormone (ACTH) and corticosterone. oup.com

The peptides also exert potent effects on the pituitary gland. NMB is a powerful inhibitor of thyrotropin (TSH) release. oup.com This is supported by findings in NMB receptor-deficient mice, which exhibit an altered TSH response to stimulation by thyrotropin-releasing hormone (TRH). oup.com

Furthermore, evidence suggests a role in the reproductive axis. NMB is considered to have a potential stimulatory effect on gonadotropin-releasing hormone (GnRH) neurons, which form the final common pathway for the central control of reproduction. scielo.brscielo.br

Effects on Gastrointestinal Motility and Secretion

The ranatensin/NMB system is an established regulator of gastrointestinal (GI) function, affecting both smooth muscle activity and secretion. nih.govtocris.compatsnap.com These peptides are known to stimulate GI smooth muscle contraction and influence the secretion of GI hormones. patsnap.comresearchgate.net The coordination of motility and secretion is a fundamental aspect of GI physiology, where increased motor activity is often linked with enhanced secretion. nih.gov

Mechanistic insights have been gained from studies using NMB receptor-deficient mice. In these animals, the contractile response of fundic smooth muscle to NMB or GRP stimulation was found to be normal, suggesting that this particular action may be mediated by a different receptor, likely the GRP-R. jneurosci.org This highlights that different bombesin-like peptide receptors can have distinct, though sometimes overlapping, roles in the regulation of GI motility. The release of various GI hormones, such as gastrin and somatostatin, is tightly controlled to regulate digestion, and peptides like ranatensin are part of this complex regulatory network. jnmjournal.org

Central Nervous System (CNS) Actions (e.g., antinociception in mice)

Ranatensin, as a member of the bombesin-like peptide family, demonstrates notable activity within the central nervous system, particularly in the modulation of pain. encyclopedia.pub In vivo studies in non-human models, such as mice, have described ranatensin's ability to attenuate pain behavior following central administration. encyclopedia.pub This antinociceptive action is believed to be linked to its interaction with the dopaminergic system. encyclopedia.pubmdpi.com

Research involving hybrid peptides has further illuminated ranatensin's role. For instance, LENART01, a hybrid peptide combining the pharmacophores of dermorphin (B549996) and ranatensin, was developed to target both the mu-opioid receptor (MOR) and the dopamine D2 receptor (D2R). encyclopedia.pubnih.gov Studies on this hybrid compound in mice showed potent antinociceptive effects in models of inflammatory pain, such as the formalin test. nih.govresearchgate.net While the direct spinal activity of ranatensin itself can be inferred, the effects of hybrid molecules like LENART01 in tests such as the radiant heat tail-flick test—which suggests a drug acts via the CNS and may reflect spinal activity—were not significant at the doses tested. encyclopedia.pubnih.gov This highlights the complexity of its mechanism of action, which may be significantly influenced when combined with other pharmacologically active peptides. The interaction between bombesin-like peptides and the dopaminergic receptor system is a key area of investigation for understanding their CNS-mediated behavioral effects. mdpi.com

Cardiovascular System Regulation (e.g., blood pressure modulation in experimental animals)

The cardiovascular effects of ranatensin have been documented in various experimental animals, revealing a complex and species-dependent pharmacological profile. mdpi.comnih.gov Its impact on blood pressure is not uniform; it can elicit either hypertensive or hypotensive responses depending on the animal model. mdpi.comnih.gov

In dogs and rabbits, intravenous administration of ranatensin leads to a rise in blood pressure, indicating a direct peripheral vasoconstrictor action. nih.gov This pressor response was found to be approximately one-tenth as potent as that of angiotensin. nih.gov Conversely, in monkeys, ranatensin acts as a potent hypotensive agent, comparable in potency to eledoisin. mdpi.comnih.gov

Studies in rats have shown a variable effect on blood pressure that appears to be related to the animal's basal blood pressure level. nih.gov When the initial blood pressure is high, ranatensin produces a hypotensive response. nih.gov In contrast, when the basal blood pressure is low, it causes a pressor effect. nih.gov This pressor response in rats is thought to be partially mediated by the release of noradrenaline from peripheral sympathetic nerve endings. nih.gov This dual action distinguishes ranatensin's cardiovascular profile from many other vasoactive peptides. nih.gov

Comparative Analysis of Biological Activities with Other Bombesin-like Peptides and Analogues

Ranatensin belongs to one of three families of amphibian bombesin-like peptides, which also include the bombesins (e.g., bombesin, alytesin) and the phyllolitorins. mdpi.com Its biological activities are often compared with other peptides in this superfamily, such as litorin (B1674895), bombesin, and the mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB). mdpi.comnih.gov

Structurally, these peptides share homology in their C-terminal region, which is crucial for their biological activity. portico.org A key difference is the penultimate amino acid at the C-terminus: ranatensin, litorin, and NMB have a phenylalanine residue, whereas bombesin, alytesin, and GRP have a leucine (B10760876) residue in this position. portico.orgscispace.com

These structural variations influence their binding affinity for different bombesin receptor subtypes (BB1 and BB2). guidetopharmacology.orgnih.gov For the GRP-preferring receptor (BB2), the relative affinities are generally litorin = ranatensin = bombesin > GRP >> neuromedin B. nih.gov For the NMB-preferring receptor (BB1), the order is litorin = neuromedin B = ranatensin > bombesin > GRP. nih.gov Litorin and ranatensin demonstrate relatively high affinity for both receptor subtypes. guidetopharmacology.orgnih.gov

The potency of these peptides can also vary depending on the biological system being tested. For example, in stimulating amylase release from mouse pancreatic acini, bombesin, litorin, and ranatensin were found to be equipotent. mdpi.com However, in guinea pig pancreatic acini, ranatensin was three times less potent than bombesin. mdpi.com

PeptideFamilyRelative Affinity for BB1 Receptor (NMB-preferring)Relative Affinity for BB2 Receptor (GRP-preferring)Key Structural Feature (Penultimate C-terminal amino acid)
RanatensinRanatensinsHighHighPhenylalanine
BombesinBombesinsModerateHighLeucine
LitorinRanatensinsHighHighPhenylalanine
Neuromedin B (NMB)MammalianVery HighLowPhenylalanine
Gastrin-Releasing Peptide (GRP)MammalianLowVery HighLeucine
AlytesinBombesinsData not prominently availableHighLeucine

Methodologies for Pharmacokinetic and Pharmacodynamic Assessment in Animal Models (without specific data)

The assessment of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of peptides like this compound in animal models involves a range of established methodologies. iipseries.orgbenthamscience.com These studies are crucial for understanding a compound's absorption, distribution, metabolism, and elimination (ADME) profile. benthamscience.com

Pharmacokinetic (PK) Assessment: Preclinical PK studies are typically conducted in various animal models, such as mice, rats, and dogs. asm.orgmdpi.com A primary step is the development and validation of a sensitive bioanalytical method, commonly high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS), to quantify the peptide in biological matrices. asm.orgmdpi.com To trace the peptide and its metabolites in vivo, radiolabeling with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) is a powerful technique. researchgate.netwuxiapptec.com

Key PK studies include:

Stability Assays: The stability of the peptide is evaluated in vitro in various biological fluids and preparations, such as whole blood, plasma, and liver or kidney microsomes/homogenates, to predict its metabolic fate. mdpi.comwuxiapptec.com

Plasma Protein Binding: This is often determined using methods like ultracentrifugation, which is reliable for peptides that may be prone to non-specific binding. wuxiapptec.comnih.gov

Tissue Distribution: Following administration, the concentration of the peptide is measured in different organs and tissues to understand its distribution profile. wuxiapptec.com Whole-body autoradiography (QWBA) using radiolabeled compounds provides a comprehensive visual map of distribution. wuxiapptec.com

Bioavailability and Excretion Studies: These studies determine the fraction of the administered dose that reaches systemic circulation and how the compound is eliminated from the body (e.g., in urine, feces, bile). mdpi.comwuxiapptec.com

Pharmacodynamic (PD) Assessment: PD studies in animal models aim to confirm the in vivo efficacy and mechanism of action observed in preliminary in vitro assays. benthamscience.com These evaluations often involve creating animal models that mimic human diseases or physiological states. bohrium.com For a peptide with CNS and cardiovascular actions, PD assessments would include:

Behavioral Models: To assess antinociceptive effects, standardized tests like the hot plate test or the formalin test are used in rodents. nih.govnih.gov

Cardiovascular Monitoring: In anesthetized or conscious animals (often using telemetry systems), physiological parameters such as blood pressure and heart rate are continuously monitored following peptide administration to characterize its cardiovascular effects. nih.govnih.gov

These integrated PK/PD models are essential for translating preclinical findings and guiding the potential development of peptide-based therapeutics. bohrium.comresearchgate.net

Analytical Methodologies for Detection, Quantification, and Structural Integrity

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC-UV, HPLC-Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of peptides like Ranatensin (B1678805) R, offering high-resolution separation for purity assessment and quantification. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. nih.govoup.com

HPLC with Ultraviolet (UV) Detection: HPLC-UV is a standard method for assessing the purity of synthetic peptides and for quantification when concentrations are sufficiently high. Detection is often performed at short wavelengths, such as 214-220 nm, where the peptide bonds absorb UV light. acs.org This provides a nearly universal detection method for peptides. Aromatic amino acid residues within the peptide sequence, such as tryptophan or phenylalanine (both present in Ranatensin R), allow for detection at higher wavelengths (~280 nm), which can offer greater selectivity against certain matrix components. shimadzu.com For general method development, a photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 200–400 nm) to determine the optimal wavelength for detection. nih.gov Studies on bombesin-like peptides have successfully used RP-HPLC for purification and characterization. nih.govoup.com For instance, bombesin-like immunoreactivity has been purified using successive RP-HPLC columns, demonstrating the technique's efficacy. nih.gov

HPLC with Fluorescence Detection (FLD): HPLC with fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection, often by a factor of 10 to 1,000. nih.gov This makes it particularly suitable for detecting trace amounts of peptides. nih.gov Quantification can be achieved if the peptide possesses natural fluorescence or is chemically tagged with a fluorescent label. nih.gov this compound contains a tryptophan residue, which is naturally fluorescent, allowing for direct detection without derivatization. For peptides without intrinsic fluorescence, pre- or post-column derivatization with fluorescent reagents like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) can be employed. nih.govresearchgate.net This approach has been successfully used for the quantification of other peptides, like angiotensin-(1-7), achieving detection limits in the femtomol range. nih.gov

Table 1: Typical HPLC Conditions for Bombesin-Like Peptides

ParameterConditionReference
ColumnReversed-Phase C18 (e.g., µ-Bondapack C18, Aquapore Octyl) iiarjournals.orgpnas.org
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water iiarjournals.orgpnas.org
Mobile Phase BAcetonitrile (often with 0.1% TFA) iiarjournals.orgpnas.org
GradientLinear gradient from low to high percentage of Mobile Phase B iiarjournals.orgpnas.org
Flow RateTypically 1.0 - 1.5 mL/min for analytical scale iiarjournals.org
DetectionUV at 214 nm or 280 nm; Fluorescence (Ex/Em dependent on fluorophore) acs.orgshimadzu.com

Mass Spectrometry-Based Methods for Sensitive Detection and Quantification in Biological Matrices (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of peptides in complex biological matrices like plasma. tandfonline.comgilbertodenucci.com This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for definitive identification and quantification.

The process typically involves sample preparation to remove interfering substances, such as proteins. Common sample preparation techniques include protein precipitation with organic solvents like acetonitrile, followed by solid-phase extraction (SPE) for further cleanup and concentration of the analyte. gilbertodenucci.comwaters.comspringernature.com

For quantification, the LC-MS/MS system is often operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the peptide) is selected in the first mass analyzer, fragmented, and then a specific product ion (a fragment of the peptide) is monitored in the second mass analyzer. This highly specific detection scheme minimizes interference from matrix components. nih.govnih.gov A stable isotope-labeled version of the peptide is often used as an internal standard to ensure high accuracy and precision. chromatographyonline.com LC-MS/MS methods have been successfully developed and validated for bombesin (B8815690)/GRP receptor antagonists in human plasma, achieving a lower limit of quantification of 20 ng/mL. gilbertodenucci.com The metabolism of bombesin-like peptides has also been characterized using high-resolution LC-MS systems like Q-Tof. nih.govnih.gov

Table 2: Example LC-MS/MS Parameters for a Bombesin-Like Peptide Antagonist (RC-3095)

ParameterConditionReference
Sample PreparationProtein precipitation with acetonitrile gilbertodenucci.com
LC ColumnReversed-Phase C18 nih.gov
Ionization ModeElectrospray Ionization (ESI), positive mode gilbertodenucci.com
MS AnalysisMultiple Reaction Monitoring (MRM) gilbertodenucci.com
Precursor Ion (m/z)553.9 [M+2H]²⁺ gilbertodenucci.com
Product Ion (m/z)144.0 gilbertodenucci.com
Lower Limit of Quantification (LLOQ)20 ng/mL in human plasma gilbertodenucci.com

Immunoassays (e.g., RIA, ELISA) for this compound Detection (if antibodies are developed/available)

Immunoassays are analytical methods that use the specific binding reaction between an antibody and its antigen to measure the concentration of an analyte. promega.co.uk Techniques like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) can provide very high sensitivity and are suitable for high-throughput analysis. surmodics.com The development of such an assay for this compound is contingent on the availability of specific antibodies that can recognize and bind to the peptide. promega.co.uk

Antibodies can be generated against a wide range of compounds, including peptides. nih.gov For small molecules and peptides, a competitive immunoassay format is often used. In a competitive ELISA, a known amount of enzyme-labeled peptide competes with the unlabeled peptide in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. promega.co.uk The amount of signal generated is inversely proportional to the concentration of the peptide in the sample.

While specific commercial ELISA kits for this compound are not readily found, kits are available for the related bombesin-like peptide, gastrin-releasing peptide (GRP). biocompare.commybiosource.commybiosource.com These kits demonstrate the feasibility of the immunoassay approach for this peptide family. For instance, a sandwich ELISA for GRP has been reported with a detection limit of 3 ng/mL. novusbio.com Radioimmunoassays using antibodies specific for the C-terminal region of bombesin have also been used to measure bombesin-like immunoreactivity in tissue extracts. cdnsciencepub.com The development of a specific antibody to this compound would enable similar sensitive detection methods.

Table 3: Example of Commercially Available ELISA Kits for Gastrin-Releasing Peptide (as an analogous bombesin-like peptide)

TargetReactivitySample TypeDetection RangeSensitivityReference
Gastrin-Releasing Peptide (GRP)HumanSerum, Cell Culture Supernatant, Tissue Homogenate1.25 - 80 ng/mL0.312 ng/mL biocompare.com
Gastrin-Releasing Peptide (GRP)CatBody fluids, Tissue Homogenates, SecretionsNot SpecifiedNot Specified mybiosource.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a powerful, high-resolution separation technique that separates molecules based on their charge-to-mass ratio in a narrow, buffer-filled capillary under a high electric field. nih.govnih.gov CE is considered orthogonal to RP-HPLC, as the separation mechanisms are fundamentally different, providing a complementary tool for purity assessment and characterization of peptides. springernature.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, peptides migrate according to their electrophoretic mobility. nvkc.nl The separation can be optimized by adjusting parameters such as the buffer pH, buffer concentration, applied voltage, and the use of buffer additives. springernature.com For peptide analysis, low pH buffers (e.g., pH 2.5 phosphate (B84403) buffer) are often used, where most peptides are positively charged. bio-rad.com To prevent the adsorption of peptides onto the negatively charged inner wall of the fused-silica capillary, coated capillaries are frequently employed. bio-rad.com

CE has been widely used for peptide mapping and purity determination of synthetic peptides. nih.govbio-rad.com A commercially available peptide analysis kit for CE even includes bombesin in its calibration mixture, highlighting the suitability of the technique for this class of peptides. bio-rad.com The high efficiency and speed of CE make it an attractive alternative to conventional gel electrophoresis techniques for protein and peptide analysis in various physiological fluids. nih.govnvkc.nl

Challenges in Analytical Characterization and Stability Monitoring in Research Settings

The analytical characterization of peptides like this compound is accompanied by several challenges that must be addressed to ensure accurate and reproducible data. tandfonline.combiomedgrid.com

Non-Specific Binding (NSB): Peptides are notoriously "sticky" and have a tendency to adsorb to surfaces they come into contact with, such as glass or plastic vials, pipette tips, and chromatographic hardware. waters.comoxfordglobal.com This can lead to significant loss of the analyte, resulting in poor sensitivity, inaccurate quantification, and non-linear calibration curves, particularly at low concentrations. bioanalysis-zone.com Using low-adsorption polypropylene (B1209903) labware can help mitigate this issue. waters.com

Solubility: Peptides can have limited solubility under certain conditions, which can lead to precipitation during sample preparation and analysis. waters.com Maintaining appropriate pH and limiting the concentration of organic solvents can help keep the peptide in solution. waters.com

Stability: Peptides are susceptible to degradation by proteases present in biological matrices like plasma. u-bordeaux.fr This enzymatic degradation can lead to an underestimation of the true concentration. Sample collection on ice and the use of protease inhibitors are common strategies to improve stability. Furthermore, the stability of the peptide in solution during storage and analysis must be carefully evaluated. u-bordeaux.frresearchgate.net A study on a radiolabeled this compound analog found it to be stable for up to 4 hours in serum. researchgate.net

Matrix Effects: Components in the biological sample can interfere with the analysis, particularly in LC-MS/MS, by suppressing or enhancing the ionization of the target peptide. nih.gov This can compromise the accuracy and precision of the quantification. Thorough sample preparation and the use of a co-eluting stable isotope-labeled internal standard are crucial for compensating for matrix effects. nih.govchromatographyonline.com

Standardization: Peptide standards are often lyophilized and can be highly hygroscopic, meaning they readily absorb moisture from the air. biomedgrid.com This can lead to significant errors in weighing the standard and preparing stock solutions, ultimately affecting the accuracy of the entire assay. biomedgrid.com It is critical to accurately determine the water content of the reference standard to establish its potency for assay calculations. biomedgrid.com

Table 4: Common Analytical Challenges in Peptide Quantification

ChallengeDescriptionMitigation StrategyReference
Non-Specific BindingAdsorption of peptide to surfaces (glass, plastic).Use of low-binding polypropylene tubes; addition of surfactants or organic solvents. waters.comoxfordglobal.com
Solubility IssuesPeptide precipitation during sample preparation or analysis.Optimize pH and solvent composition; limit organic content. waters.combioanalysis-zone.com
Enzymatic DegradationBreakdown by proteases in biological samples.Collect samples on ice; use protease inhibitors; rapid sample processing. u-bordeaux.fr
Matrix EffectsIon suppression or enhancement in LC-MS/MS.Effective sample cleanup (e.g., SPE); use of stable isotope-labeled internal standards. nih.govchromatographyonline.com
Hygroscopicity of StandardsMoisture absorption by lyophilized peptide standards leading to weighing errors.Accurate determination of water content; careful handling and storage of standards. biomedgrid.com

Translational Research Potential and Future Directions Mechanistic Focus

Elucidation of Novel Biological Roles and Physiological Functions of Ranatensin (B1678805) R

Ranatensin R, a member of the bombesin-like peptide family, was originally isolated from the skin of the frog Rana pipiens. mdpi.comnih.gov Like other ranatensins, it is known to have various biological functions, including effects on the gastrointestinal system and the regulation of hormone secretion. ontosight.ai Research has demonstrated that ranatensins can influence the contraction and relaxation of smooth muscle in the digestive tract. ontosight.ai Specifically, ranatensin and its analogues have been shown to cause contraction of rat urinary bladder and uterus smooth muscles. mdpi.commdpi.com

Beyond its effects on smooth muscle, ranatensin has been observed to interact with the dopaminergic system. nih.gov Studies have shown its activity at the dopamine (B1211576) D2 receptor, and its administration has been linked to pain attenuation in mice, suggesting a role for dopamine neurotransmission in its effects. mdpi.comnih.gov Furthermore, the vasoactive properties of ranatensin are complex, with the ability to either raise or lower blood pressure in different animal models depending on the species and baseline blood pressure. nih.gov For instance, it can induce hypertension in dogs and rabbits, while causing hypotension in monkeys. nih.gov This variability highlights the need for further research to fully understand its physiological roles.

Future investigations into this compound will likely focus on uncovering additional biological roles. Given its presence in amphibian skin, a source of a wide array of bioactive peptides, it is plausible that this compound possesses functions beyond those currently identified, potentially including roles in host defense or intercellular signaling. mdpi.com

Exploration of this compound as a Mechanistic Tool for Receptor Biology Studies

This compound's ability to interact with specific receptors makes it a valuable tool for studying receptor biology. ontosight.ai As a bombesin-like peptide, it is part of a family known to bind to several G protein-coupled receptors (GPCRs), including the neuromedin B receptor (BB1-R), the gastrin-releasing peptide receptor (BB2-R), and the bombesin (B8815690) receptor subtype-3 (BB3-R). mdpi.comnih.gov The specificity of these interactions allows researchers to probe the structure, function, and signaling pathways of these receptors.

Studies have utilized ranatensin and its analogues to investigate the molecular determinants of ligand-receptor binding and activation. guidetopharmacology.org For example, the differential binding affinities of various ranatensin-related peptides for BB1 and BB2 receptors provide insights into the structural features of both the peptides and the receptors that govern selectivity. mdpi.com

The discovery that ranatensin interacts with dopamine D2 receptors opens up another avenue for its use as a mechanistic tool. nih.gov This interaction can be exploited to study the pharmacology of D2 receptors and their role in various physiological and pathological processes, including cancer. nih.gov

Development of Highly Selective Research Probes (Agonists and Antagonists) Based on this compound Structure

The development of highly selective agonists and antagonists is crucial for dissecting the physiological roles of specific receptor subtypes. frontiersin.org The structure of this compound serves as a template for designing such probes. By systematically modifying its amino acid sequence, medicinal chemists can create analogues with enhanced selectivity and potency for specific bombesin receptor subtypes or even for the dopamine D2 receptor. nih.govfrontiersin.org

The process of developing these probes involves:

Structure-Activity Relationship (SAR) Studies: Identifying the key amino acid residues in this compound responsible for receptor binding and activation. nih.gov

Peptide Modifications: Incorporating non-natural amino acids, cyclization, or other chemical modifications to improve stability, selectivity, and pharmacokinetic properties. mdpi.com

Pharmacological Characterization: Testing the synthesized analogues in in vitro binding and functional assays to determine their affinity and efficacy at different receptors. mdpi.com

The creation of such selective tools will be instrumental in elucidating the specific functions of each receptor subtype in health and disease. frontiersin.org

Integration of Omics Technologies (e.g., transcriptomics, proteomics) to Elucidate Downstream Effects

To gain a comprehensive understanding of the cellular and physiological consequences of this compound activity, researchers can employ various omics technologies. nih.gov These high-throughput approaches allow for the global analysis of changes in gene expression, protein levels, and metabolite profiles following receptor activation by this compound. researchgate.net

Transcriptomics: RNA sequencing (RNA-seq) can identify all the genes whose expression is altered in response to this compound, providing insights into the downstream signaling pathways and cellular processes that are activated. humanspecificresearch.org

Proteomics: The large-scale study of proteins can reveal changes in protein abundance and post-translational modifications, offering a direct view of the functional consequences of this compound signaling. humanspecificresearch.org

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological sample, which can illuminate the metabolic pathways affected by this compound. researchgate.net

By integrating data from these different omics levels, a more complete picture of the biological impact of this compound can be constructed. mdpi.com This approach can help to identify novel downstream targets and biomarkers associated with this compound activity. humanspecificresearch.org

Advanced Computational Modeling and Artificial Intelligence in this compound Research (e.g., molecular docking, molecular dynamics simulations)

Computational modeling and artificial intelligence (AI) are becoming increasingly powerful tools in peptide research. researchgate.netutad.pt These methods can be applied to this compound to:

Predict 3D Structure: Homology modeling and other computational techniques can be used to predict the three-dimensional structure of this compound and its analogues. nih.gov

Molecular Docking: This technique can simulate the binding of this compound to its receptors, providing insights into the specific interactions that govern binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound-receptor complex over time, revealing conformational changes that occur upon binding and activation. umaine.edu

AI-driven Drug Design: Machine learning algorithms can be trained on existing data to predict the biological activity of novel this compound analogues, accelerating the discovery of more potent and selective compounds.

These computational approaches can guide experimental studies, reduce the need for extensive trial-and-error, and provide a deeper understanding of the molecular mechanisms of this compound action. researchgate.netgoogle.bs

Conceptual Exploration of this compound and Analogues as Leads for Therapeutic Target Identification

The diverse biological activities of this compound and its analogues suggest their potential as starting points for the identification of new therapeutic targets. ontosight.ai By understanding the molecular pathways that this compound modulates, researchers may uncover novel proteins or signaling cascades that are involved in disease processes.

The process of therapeutic target identification using this compound involves:

Identifying Disease Links: Correlating the known physiological effects of this compound (e.g., on smooth muscle, blood pressure, or cancer cells) with specific diseases. nih.govnih.gov

Uncovering Molecular Mechanisms: Using the research tools described above (selective probes, omics, computational modeling) to pinpoint the specific molecular targets through which this compound exerts its effects. mdpi.com

Validating Targets: Confirming that the identified targets are indeed relevant to the disease of interest and represent viable points for therapeutic intervention. drugtargetreview.com

For instance, the link between ranatensin and dopamine D2 receptors in the context of pancreatic cancer suggests that this receptor could be a therapeutic target in certain cancers. nih.gov Further research could validate this and explore the development of drugs that specifically target this interaction. drugtargetreview.com

Table 1: Potential Therapeutic Areas for this compound-based Research

Therapeutic AreaRationaleKey Research Focus
Gastrointestinal Disorders Ranatensins modulate smooth muscle contraction and hormone secretion in the gut. ontosight.aiDeveloping selective agonists/antagonists for bombesin receptors to treat conditions like irritable bowel syndrome.
Oncology Ranatensin interacts with dopamine D2 receptors, which are implicated in some cancers. nih.gov Bombesin receptors are also overexpressed in various tumors. guidetopharmacology.orgInvestigating this compound analogues as cancer-specific diagnostic or therapeutic agents.
Cardiovascular Diseases Ranatensin exhibits potent vasoactive effects, altering blood pressure. nih.govElucidating the mechanisms of this compound's effects on blood pressure to identify new targets for hypertension or hypotension.
Pain Management Ranatensin has shown antinociceptive effects mediated by the dopaminergic system. mdpi.comExploring the potential of this compound analogues as non-opioid analgesics.

Methodological Innovations in Peptide Research Applicable to this compound

Advances in peptide research methodologies will undoubtedly accelerate the study of this compound. mdpi.com These innovations include:

Solid-Phase Peptide Synthesis (SPPS): Modern SPPS techniques allow for the efficient and precise synthesis of this compound and its analogues, including those with complex modifications. mdpi.com

Peptide Purification and Analysis: Advanced chromatographic and mass spectrometric methods enable the high-purity isolation and detailed characterization of synthetic peptides. mdpi.com

Peptide Engineering: New strategies for peptide modification, such as stapling, cyclization, and the incorporation of unnatural amino acids, can enhance the stability, selectivity, and therapeutic potential of this compound-based compounds. mdpi.com

Peptide Delivery Systems: Innovations in drug delivery, such as conjugation to nanoparticles or cell-penetrating peptides, could improve the in vivo performance of this compound analogues. europa.eu

Recent developments in peptide science, such as improved methods for creating dendrimers and simplifying the synthesis of antimicrobial peptides, could also be adapted for this compound research, potentially leading to novel applications in areas like drug delivery and antimicrobial therapy. ukzn.ac.za

Conclusion and Research Outlook

Summary of Key Academic Contributions and Discoveries Pertaining to Ranatensin (B1678805) R

The study of Ranatensin R, a member of the ranatensin subfamily of bombesin-like peptides, has yielded significant contributions to our understanding of peptide pharmacology and receptor function. Originally isolated from the skin of the frog Rana pipiens, its discovery was a key step in characterizing the diverse family of amphibian peptides. core.ac.ukmedchemexpress.com Subsequent research established that ranatensins, including this compound, are distinguished by their C-terminal amino acid sequence, typically ending in -Gly-His-Phe-Met-NH2. mdpi.comnih.gov This structural motif is crucial for their biological activity.

A pivotal discovery was the identification of Neuromedin B (NMB) in mammals, which is classified into the ranatensin family due to its structural homology and is considered the mammalian counterpart. nih.govresearchgate.net This link between amphibian peptides and mammalian neuropeptides opened avenues for investigating the physiological roles of these compounds in higher vertebrates.

This compound and its synthetic analogs have been instrumental as pharmacological tools for probing the bombesin (B8815690) receptor family, which includes the Neuromedin B receptor (NMB-R or BB1), the Gastrin-Releasing Peptide receptor (GRP-R or BB2), and the orphan receptor BRS-3 (BB3). nih.govguidetopharmacology.org Studies have demonstrated that ranatensin peptides exhibit a high affinity for the NMB receptor and, to a lesser extent, the GRP receptor. guidetopharmacology.org This selective binding has been exploited to elucidate the distinct and overlapping functions of these receptors in various physiological processes, such as smooth muscle contraction and satiety signaling. nih.govresearchgate.net Furthermore, the development of radiolabeled ranatensin analogs has been a significant contribution, enabling in vivo imaging of bombesin receptor expression, which is particularly relevant for cancer diagnostics where these receptors are often overexpressed. mdpi.comtaylorandfrancis.com

Remaining Fundamental Questions and Knowledge Gaps in this compound Research

Despite decades of research, several fundamental questions regarding this compound remain unanswered. The precise physiological role of this compound in its native amphibian species is not fully elucidated. While its effects on smooth muscle are known, its broader contribution to amphibian biology is an area requiring further investigation.

A significant knowledge gap is the question of a true endogenous mammalian ortholog of this compound itself, beyond the recognized counterpart, NMB. nih.gov While NMB shares structural features, the full spectrum of this compound's activity might not be perfectly mirrored, suggesting subtle evolutionary divergence. Moreover, the complete picture of the structure-activity relationships that dictate the potency and receptor selectivity of ranatensin peptides is still being assembled. For instance, while the C-terminus is known to be critical for binding, the N-terminal region's contribution to potency and receptor subtype specificity is an active area of study. nih.gov

The interactions of this compound with receptor systems beyond the bombesin family, such as the dopaminergic system, have been suggested but are not yet fully characterized. mdpi.com Understanding these potential off-target interactions is crucial for a complete pharmacological profile. A major unresolved issue in the broader field is the identity of the endogenous ligand for the orphan BRS-3 receptor; although ranatensin has a low affinity for it, continued study of related peptides could provide clues to solving this mystery. guidetopharmacology.org Finally, the potential involvement of the ranatensin/NMB signaling system in the pathophysiology of various diseases, from cancer to neurological disorders, remains an area of intensive research with many unanswered questions. researchgate.net

Broader Implications of this compound Research for Peptide Science and Receptor Pharmacology

The research on this compound has had implications that extend beyond the peptide itself, influencing the fields of peptide science and receptor pharmacology. The family of ranatensin peptides serves as a classic model for understanding peptide-receptor co-evolution, demonstrating how ligands and their receptors have diversified across different vertebrate lineages. nih.gov

In peptide science, this compound has been a valuable template for the rational design of novel, synthetic peptide-based drugs. Studies on its structure have guided the development of potent and selective agonists and antagonists for bombesin receptors. mdpi.com These synthetic analogs are critical tools for pharmacological research and hold therapeutic potential. For example, bombesin receptor antagonists based on these structures are being investigated for their ability to inhibit tumor growth. mdpi.comtaylorandfrancis.com

In receptor pharmacology, this compound has been indispensable for characterizing the bombesin receptor family. Its differential affinity for NMB-R and GRP-R has allowed researchers to dissect the specific roles of each receptor subtype in health and disease. plos.org This has been particularly important in cancer research, where the overexpression of these receptors makes them attractive targets for targeted therapies and diagnostic imaging. mdpi.com The study of this compound highlights the immense value of natural products, particularly from sources like amphibian skin, as a starting point for drug discovery and as probes to unravel complex biological systems. mdpi.com

Perspectives on Emerging Methodologies and Future Research Trajectories for this compound

The future of this compound research will likely be shaped by the application of emerging technologies and methodologies. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and advanced NMR spectroscopy, will be pivotal in obtaining high-resolution structures of this compound and its analogs bound to their respective G protein-coupled receptors (GPCRs). hyphadiscovery.com Such structural insights are crucial for understanding the molecular basis of ligand recognition and receptor activation, paving the way for more precise drug design.

Computational approaches, including molecular dynamics simulations and machine learning algorithms, are becoming increasingly powerful in predicting peptide-receptor interactions and guiding the design of new ligands with desired properties. azolifesciences.commdpi.com These in silico methods can accelerate the discovery of novel this compound-based compounds with enhanced stability, selectivity, and therapeutic efficacy. mdpi.com

Future research will also likely focus on developing more sophisticated in vivo models. The use of genetic tools like CRISPR-Cas9 to create specific receptor knockout or knock-in models will allow for a more precise dissection of the physiological roles of the ranatensin/NMB system. nih.gov Furthermore, the development of next-generation radiolabeled ranatensin analogs for PET and SPECT imaging will continue to be a major trajectory, aiming for tracers with improved tumor-to-background ratios and better pharmacokinetic profiles for clinical applications in oncology. acs.org The exploration of novel drug delivery systems to enhance the bioavailability of peptide-based therapeutics like this compound analogs represents another important frontier. taylorandfrancis.com

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.